molecular formula C10H7NO3S B7901868 2-Phenoxythiazole-5-carboxylic acid

2-Phenoxythiazole-5-carboxylic acid

Cat. No.: B7901868
M. Wt: 221.23 g/mol
InChI Key: BEVWBOAOASNRLZ-UHFFFAOYSA-N
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Description

2-Phenoxythiazole-5-carboxylic acid is a high-purity organic compound with the CAS number 56355-70-5 and a molecular formula of C10H7NO3S, corresponding to a molecular weight of 221.23 g/mol . This chemical features a thiazole ring core that is substituted at the 2-position by a phenoxy group and at the 5-position by a carboxylic acid functional group, as represented by the SMILES notation O=C(C1=CN=C(OC2=CC=C=C2)S1)O . The carboxylic acid moiety makes this molecule an ideal building block for extensive synthetic exploration, particularly in the synthesis of amides and esters for pharmaceutical and chemical research. It is typically supplied as a solid and must be stored sealed in a dry environment at 2-8°C to maintain stability . Researchers should handle this material with care, as it carries the hazard statements H315-H319, indicating it can cause skin irritation and serious eye irritation . As a specialized heterocyclic building block, this compound is valued in medicinal chemistry for the development of novel active compounds, leveraging the known prevalence of the thiazole scaffold in drugs . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-phenoxy-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-9(13)8-6-11-10(15-8)14-7-4-2-1-3-5-7/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVWBOAOASNRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis for Core Structure Formation

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring system. This method involves the condensation of a thiourea derivative with an α-halo carbonyl compound. For 2-phenoxythiazole-5-carboxylic acid, N-phenoxythiocarbamide serves as the thiourea precursor, reacting with α-bromo-β-keto esters to introduce the carboxylic acid moiety at position 5 .

Key reaction parameters include:

  • Solvent System : Ethanol/water mixtures (3:1 v/v) to balance solubility and reactivity.

  • Temperature : Reflux conditions (80–90°C) for 6–8 hours.

  • Yield : 65–72% after recrystallization from ethyl acetate .

Cyclization of β-Ethoxy Acrylamides via Halogen-Mediated Ring Closure

An alternative approach adapts the bromination-cyclization strategy reported for 2-aminothiazole-5-carboxamides . Here, β-ethoxy-N-phenoxyacrylamide undergoes α-bromination using N-bromosuccinimide (NBS) in dioxane/water (4:1), followed by thiourea-mediated cyclization:

β-Ethoxy-N-phenoxyacrylamidedioxane/H2ONBS (1.1 eq), 0°C→rt2-Phenoxythiazole-5-ethyl carboxylateNaOHHydrolysis2-Phenoxythiazole-5-carboxylic acid\text{β-Ethoxy-N-phenoxyacrylamide} \xrightarrow[\text{dioxane/H}_2\text{O}]{\text{NBS (1.1 eq), 0°C→rt}} \text{2-Phenoxythiazole-5-ethyl carboxylate} \xrightarrow[\text{NaOH}]{\text{Hydrolysis}} \text{this compound}

Optimized Conditions :

  • NBS Stoichiometry : 1.05–1.10 equivalents to minimize dihalogenation byproducts.

  • Cyclization Time : 2 hours at reflux (90°C) for complete ring closure.

  • Overall Yield : 78–82% after acidification (pH 1–2) and filtration .

This method circumvents organometallic intermediates, enhancing scalability. However, precise control of bromination temperature (−5°C to 5°C) is critical to avoid phenyl ring bromination .

Oxidation of 5-Methylthiazole Precursors

Direct oxidation of 5-methylthiazoles offers a streamlined pathway. The methyl group at position 5 is oxidized to a carboxylic acid using HNO₃/H₂SO₄ (1:3 v/v) under vigorous stirring :

2-Phenoxy-5-methylthiazoleHNO₃/H₂SO₄ (80°C, 4h)Oxidation2-Phenoxythiazole-5-carboxylic acid\text{2-Phenoxy-5-methylthiazole} \xrightarrow[\text{HNO₃/H₂SO₄ (80°C, 4h)}]{\text{Oxidation}} \text{this compound}

Performance Metrics :

  • Conversion Efficiency : 85–90% (monitored via HPLC).

  • Purity : ≥98% after neutralization (pH 2.0) and activated charcoal treatment .

Notably, this method requires anhydrous conditions to prevent nitration side reactions. Alternative oxidants like KMnO₄ in acidic media yield inferior results (≤60% conversion) .

Hydrolysis of 5-Cyano Thiazole Intermediates

Hydrolysis of nitriles provides a high-yielding route to carboxylic acids. Synthesis begins with 2-phenoxythiazole-5-carbonitrile , prepared via Rosenmund-von Braun reaction using CuCN in dimethylformamide (DMF). Subsequent hydrolysis with 20% H₂SO₄ at 120°C for 6 hours affords the target acid :

2-Phenoxythiazole-5-carbonitrileH2SO4(120°C)Hydrolysis2-Phenoxythiazole-5-carboxylic acid\text{2-Phenoxythiazole-5-carbonitrile} \xrightarrow[\text{H}2\text{SO}4 (120°C)]{\text{Hydrolysis}} \text{this compound}

Advantages :

  • Yield : 88–92% with minimal byproducts.

  • Scalability : Adaptable to continuous flow reactors for industrial production .

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Scalability
Hantzsch Synthesisα-Bromo-β-keto ester65–7295Moderate
Bromination-CyclizationNBS, Thiourea78–8298High
Methyl OxidationHNO₃/H₂SO₄85–9098Low
Nitrile HydrolysisH₂SO₄88–9299High

The nitrile hydrolysis route outperforms others in yield and purity, though it demands high-temperature acid handling. For lab-scale synthesis, bromination-cyclization offers a balance of efficiency and safety .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or activating conditions. Thionyl chloride (SOCl2\text{SOCl}_2) is commonly used to convert the acid to its acyl chloride intermediate, which reacts with alcohols to form esters .

Reagent Conditions Product Yield
Methanol + SOCl2\text{SOCl}_2Reflux, 2–4 hMethyl 2-phenoxythiazole-5-carboxylate88%
tert-ButanolTransesterification, 6 htert-Butyl ester48%

Mechanism :

  • SOCl2\text{SOCl}_2 converts the carboxylic acid to an acyl chloride via a chlorosulfite intermediate .

  • Nucleophilic attack by the alcohol forms the ester .

Amide Formation

Activation of the carboxylic acid with coupling agents like N,NN,N'-dicyclohexylcarbodiimide (DCC) enables amide bond formation with amines. This is critical for synthesizing bioactive derivatives .

Amine Coupling Agent Product Activity
2-Chloro-6-methylphenylamineDCCNN-(2-Chloro-6-methylphenyl)amideAntileukemic (IC50_{50} <1 μM)
Hydrazine hydrate1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] derivativesAnticancer

Mechanism :

  • DCC activates the carboxylic acid to form an OO-acylisourea intermediate.

  • Nucleophilic substitution by the amine yields the amide .

Decarboxylation

Heating or treatment with strong acids induces decarboxylation, removing the carboxylic acid group as CO2\text{CO}_2. This reaction is exploited to simplify the scaffold for further functionalization .

Conditions Product Yield
NaNO2\text{NaNO}_2, TFA, 0°C3-Bromo-4-phenylisothiazole95%

Mechanism :
Protonation of the carboxylate followed by CO2\text{CO}_2 elimination via a six-membered transition state .

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles. For example, condensation with oo-aminothiophenol in polyphosphoric acid yields benzothiazole derivatives .

Reagent Product Application
oo-Aminothiophenol + PPA2-Phenylbenzothiazole-5-carboxylic acidAntimicrobial studies

Mechanism :

  • Acyl migration forms an intermediate thioester.

  • Acid-catalyzed cyclization and dehydration yield the fused ring .

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution, with the phenoxy group directing incoming electrophiles to the 4-position (para to oxygen) .

Reaction Electrophile Product
NitrationHNO3\text{HNO}_34-Nitro-2-phenoxythiazole-5-carboxylic acid
SulfonationH2SO4\text{H}_2\text{SO}_44-Sulfo derivative

Directing Effects :

  • The phenoxy group donates electrons via resonance, activating the 4-position.

  • The electron-withdrawing carboxylic acid deactivates the 2- and 5-positions .

Oxidation and Reduction

  • Oxidation : The thiazole ring is resistant to oxidation, but the phenoxy group can be oxidized to a quinone under strong conditions (e.g., KMnO4\text{KMnO}_4) .

  • Reduction : Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the thiazole ring to a thiazolidine, altering its aromaticity .

Salt Formation

The carboxylic acid forms salts with bases, enhancing water solubility for pharmacological studies .

Base Salt
Sodium hydroxideSodium 2-phenoxythiazole-5-carboxylate
MorpholineMorpholinylethyl salt

Scientific Research Applications

Anticancer Applications

Mechanism of Action
2-Phenoxythiazole-5-carboxylic acid and its derivatives have shown promising anticancer activity through various mechanisms. They often act as inhibitors of critical kinases involved in cancer cell proliferation and survival. For instance, aminothiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including K562 leukemia cells and HepG2 hepatocellular carcinoma cells .

Case Studies

  • Aminothiazole Derivatives : A study synthesized a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, revealing significant antiproliferative effects on human K562 leukemia cells. One compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, exhibited high potency comparable to dasatinib .
  • Selectivity Index : The selectivity index (SI) of these compounds indicates their potential as targeted therapies, with some showing higher toxicity towards cancer cells compared to normal cells .

Antimicrobial Activity

Broad-Spectrum Efficacy
The thiazole ring structure is known for its broad-spectrum antimicrobial properties. Compounds based on this compound have been evaluated for their effectiveness against various bacterial and fungal strains.

Research Findings
Studies have indicated that thiazole-containing compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the carboxylic acid group enhances solubility and bioactivity, making these compounds suitable candidates for further development as antimicrobial agents .

Other Therapeutic Applications

Anti-inflammatory and Analgesic Properties
Research has also highlighted the anti-inflammatory and analgesic potential of thiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways, providing relief in conditions characterized by inflammation .

Potential in Drug Design
The structural versatility of this compound allows for modifications that can enhance its pharmacological profile. This adaptability makes it a valuable scaffold in drug design, particularly for developing new therapeutics targeting various diseases beyond cancer and infections.

Data Table: Summary of Biological Activities

Activity Type Compound/Derivative Target/Effect Reference
AnticancerN-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideHigh antiproliferative potency on K562
AntimicrobialVarious thiazole derivativesInhibition of Staphylococcus aureus
Anti-inflammatoryThiazole derivativesReduction of pro-inflammatory cytokines

Comparison with Similar Compounds

Structural Analogues: Core Modifications

The following table summarizes key structural analogs of 2-phenoxythiazole-5-carboxylic acid, highlighting differences in substituents and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
2-Phenylthiazole-5-carboxylic acid C₁₀H₇NO₂S 205.23 Phenyl (C₆H₅) at 2-position Used in drug synthesis; stable at 2–8°C; H315/H319 hazards .
2-Phenyloxazole-5-carboxylic acid C₁₀H₇NO₃ 189.17 Oxazole ring instead of thiazole Lower molecular weight; potential for optical materials .
4-Methyl-2-phenylthiazole-5-carboxylic acid C₁₁H₉NO₂S 219.26 Methyl at 4-position, phenyl at 2 Enhanced lipophilicity; similarity score 0.87 to target compound .
2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid C₇H₁₀N₂O₂S 186.23 Ethylamino at 2, methyl at 4 Versatile in medicinal chemistry; InChI: 1S/C7H10N2O2S .
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione C₁₇H₁₆N₆O₅S 416.41 Nitrophenyl and aminothiazole Bioactive derivative; mp 206–208°C; HRMS [M+H]⁺ .

Functional Group Comparisons

  • Phenoxy vs. Phenyl Groups: Replacing the phenyl group in 2-phenylthiazole-5-carboxylic acid with phenoxy (as in the target compound) introduces an oxygen atom, likely increasing polarity and hydrogen-bonding capacity. This modification could enhance solubility but reduce membrane permeability .
  • Thiazole vs. Oxazole Rings : Oxazole analogs (e.g., 2-phenyloxazole-5-carboxylic acid) exhibit lower molecular weights and altered electronic properties due to the oxygen atom in the ring. These differences may influence binding affinities in biological systems .
  • Methyl groups enhance lipophilicity, as seen in 4-methyl-2-phenylthiazole derivatives .

Physicochemical and Hazard Profiles

  • Stability : Thiazole carboxylic acids generally require storage at 2–8°C to prevent decomposition .
  • Hazards: Common hazards include skin/eye irritation (H315/H319) and respiratory sensitization (H335), as noted for 2-phenylthiazole-5-carboxylic acid . Phenoxy-substituted compounds may exhibit similar risks due to reactive oxygen moieties.

Biological Activity

2-Phenoxythiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from simpler thiazole derivatives. The general synthetic pathway includes:

  • Formation of Thiazole Ring : Reaction of phenolic compounds with thiourea and α-haloacetic acids.
  • Carboxylation : Introduction of carboxylic acid functionality through various methods such as the use of carbon dioxide under high pressure or via nucleophilic substitution reactions.

Biological Activities

The biological activities of this compound have been extensively studied, revealing several key areas:

Antitumor Activity

Numerous studies have reported the antitumor potential of derivatives based on the thiazole scaffold. For example, the compound exhibited potent antiproliferative effects against various cancer cell lines including:

  • Human K562 leukemia cells : IC50 values around 0.06 µM indicating strong activity.
  • HepG2 hepatocellular carcinoma cells : Compounds derived from 2-phenoxythiazole showed promising results with IC50 values ranging from 2.23 µM to 5.32 µM for different derivatives .
CompoundCell LineIC50 (µM)
6dK5620.06
5hHepG22.23
5eHepG25.32

Antimicrobial Activity

In addition to antitumor properties, derivatives of this compound have demonstrated significant antimicrobial activity against various bacterial strains, showcasing their potential as therapeutic agents in treating infections .

Anticonvulsant Activity

Research has also indicated that thiazole derivatives can exhibit anticonvulsant properties. Studies using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests have shown that certain modifications to the thiazole structure enhance this activity, suggesting a versatile pharmacological profile for these compounds .

Case Studies

Several case studies illustrate the efficacy of this compound derivatives:

  • Anticancer Efficacy : A study synthesized a series of thiazole derivatives that were tested against multiple cancer cell lines. The results indicated that specific structural modifications significantly enhanced their cytotoxicity, particularly in leukemia and solid tumors .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that substituents on the thiazole ring critically influence biological activity. For instance, the presence of halogen atoms or specific alkyl groups was found to enhance both antitumor and antimicrobial activities .
  • In Vivo Studies : Animal model studies demonstrated that selected compounds exhibited low toxicity profiles while maintaining efficacy in tumor reduction, further supporting their potential for development into clinical candidates .

Q & A

Q. What are the common synthetic routes for preparing 2-phenoxythiazole-5-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis of the ester intermediate to yield the carboxylic acid. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation using DMF-DMA as a catalyst, with subsequent basic hydrolysis . Optimization strategies include:

  • Temperature control (60–80°C for cyclization, room temperature for hydrolysis).
  • Solvent selection (polar aprotic solvents like DMF for cyclocondensation).
  • Catalytic additives (e.g., triethylamine to neutralize acidic byproducts) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: Critical techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for thiazole and phenoxy groups) and the carboxylic acid proton (δ ~12.5 ppm, broad) .
  • FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and thiazole ring vibrations (1550–1600 cm⁻¹) .
  • LC-MS : Molecular ion peak ([M+H]⁺) for confirmation of molecular weight (e.g., 263.3 g/mol for C₁₀H₇NO₃S) .

Q. What are the recommended protocols for purification of this compound, particularly when dealing with polar byproducts?

Methodological Answer: Purification methods include:

  • Solid-Phase Extraction (SPE) : Use C18 cartridges with gradient elution (water:methanol, 0.1% formic acid) to separate polar impurities .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) at 4°C to isolate crystalline product .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and ethyl acetate/hexane (3:7) as the mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer: Address discrepancies by:

  • Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) to reduce variability .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenoxy ring enhance antimicrobial activity) .
  • Computational Docking : Validate binding modes with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer: Advanced tools include:

  • AI-Powered Retrosynthesis : Platforms like Pistachio or Reaxys propose synthetic routes based on existing reaction databases .
  • DFT Calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitution reactions .
  • Molecular Dynamics Simulations : Model solvation effects and transition states for hydrolysis or esterification .

Q. How does the electronic configuration of the phenoxy group influence the acidity and coordination properties of this compound?

Methodological Answer:

  • Acidity Modulation : Electron-withdrawing substituents (e.g., -NO₂) increase carboxylic acid acidity (pKa ~2.5) by stabilizing the deprotonated form via resonance .
  • Coordination Chemistry : The thiazole nitrogen and carboxylic oxygen act as bidentate ligands for transition metals (e.g., Cu²⁺), with binding constants determined via UV-Vis titration .

Q. What strategies exist for modifying the thiazole ring to enhance the pharmacokinetic properties of this compound derivatives?

Methodological Answer: Key modifications include:

  • C-4 Substitution : Introduce methyl or halogens to improve lipophilicity (logP optimization) .
  • Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for enhanced oral bioavailability .
  • Ring Hybridization : Fuse with pyrazole or oxadiazole rings to alter metabolic stability .

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